molecular formula C9H10F4N2 B13058333 (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine

(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13058333
M. Wt: 222.18 g/mol
InChI Key: IHHNLURTBDNCKE-ZETCQYMHSA-N
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Description

(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine: is an organic compound characterized by the presence of fluorine atoms and an ethane-1,2-diamine moiety. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions: (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium azide and potassium cyanide can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

Biology: The compound’s fluorinated structure allows it to interact with biological molecules in unique ways, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: In medicine, this compound is explored for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules .

Industry: Industrially, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

  • Trifluoromethane (H–CF3)
  • 1,1,1-Trifluoroethane (H3C–CF3)
  • Hexafluoroacetone (F3C–CO–CF3)

Uniqueness: Compared to these similar compounds, (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine possesses an ethane-1,2-diamine moiety, which provides additional sites for chemical modification and interaction with biological targets. This makes it more versatile for applications in pharmaceuticals and materials science .

Properties

Molecular Formula

C9H10F4N2

Molecular Weight

222.18 g/mol

IUPAC Name

(1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H10F4N2/c10-8-5(7(15)4-14)2-1-3-6(8)9(11,12)13/h1-3,7H,4,14-15H2/t7-/m0/s1

InChI Key

IHHNLURTBDNCKE-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)[C@H](CN)N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C(CN)N

Origin of Product

United States

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